2-ethyl-1-{3-[5-methyl-2-(propan-2-yl)phenoxy]propyl}-1H-benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-ETHYL-1-{3-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]PROPYL}-1H-1,3-BENZODIAZOLE is a complex organic compound that belongs to the class of benzodiazoles. Benzodiazoles are heterocyclic compounds containing a benzene ring fused to an imidazole ring. This particular compound is characterized by the presence of an ethyl group, a methyl group, and a propan-2-yl group attached to the phenoxy and benzodiazole moieties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ETHYL-1-{3-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]PROPYL}-1H-1,3-BENZODIAZOLE typically involves multiple steps, starting with the preparation of the benzodiazole core This can be achieved through the cyclization of o-phenylenediamine with carboxylic acids or their derivatives under acidic or basic conditions
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to enhance the yield and purity of the final product. The use of catalysts and optimized reaction parameters can further improve the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-ETHYL-1-{3-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]PROPYL}-1H-1,3-BENZODIAZOLE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be performed to convert nitro groups to amines or to reduce double bonds.
Substitution: Electrophilic and nucleophilic substitution reactions can be used to introduce or replace functional groups on the benzodiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst (e.g., palladium on carbon) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups onto the benzodiazole ring.
Scientific Research Applications
2-ETHYL-1-{3-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]PROPYL}-1H-1,3-BENZODIAZOLE has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: It is used in the development of new materials, such as polymers and dyes, and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 2-ETHYL-1-{3-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]PROPYL}-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Benzodiazole: The parent compound, which lacks the ethyl, methyl, and propan-2-yl groups.
2-Methylbenzodiazole: A similar compound with a methyl group instead of the ethyl group.
2-Ethylbenzodiazole: A similar compound with an ethyl group but lacking the other substituents.
Uniqueness
2-ETHYL-1-{3-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]PROPYL}-1H-1,3-BENZODIAZOLE is unique due to the specific combination of substituents attached to the benzodiazole core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C22H28N2O |
---|---|
Molecular Weight |
336.5 g/mol |
IUPAC Name |
2-ethyl-1-[3-(5-methyl-2-propan-2-ylphenoxy)propyl]benzimidazole |
InChI |
InChI=1S/C22H28N2O/c1-5-22-23-19-9-6-7-10-20(19)24(22)13-8-14-25-21-15-17(4)11-12-18(21)16(2)3/h6-7,9-12,15-16H,5,8,13-14H2,1-4H3 |
InChI Key |
FTKDLDXPNJPQBE-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC2=CC=CC=C2N1CCCOC3=C(C=CC(=C3)C)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.